Product packaging for Acetylcholine-D16 bromide(Cat. No.:CAS No. 347841-43-4)

Acetylcholine-D16 bromide

Cat. No.: B1381008
CAS No.: 347841-43-4
M. Wt: 242.21 g/mol
InChI Key: ZEHGKSPCAMLJDC-ZHEXTGARSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acetylcholine-d16 Bromide is a deuterated analogue of the endogenous neurotransmitter acetylcholine (ACh), a critical chemical messenger in the central and peripheral nervous systems . As a stable isotope-labeled internal standard, it is essential for the precise tracing and quantification of endogenous acetylcholine levels in complex biological matrices using advanced analytical techniques like mass spectrometry . Its primary research value lies in its application in pharmacokinetic and pharmacodynamic studies, enabling detailed investigation into the metabolism, distribution, and dynamics of acetylcholine without significant interference from endogenous compounds . This compound is particularly valuable in neurochemical studies focused on cholinergic signaling pathways, receptor interactions, and the role of acetylcholine in neurological disorders such as Alzheimer's disease and myasthenia gravis . The deuterated structure, with 16 deuterium atoms, provides a distinct mass signature that allows for clear differentiation from native acetylcholine, ensuring reliable and accurate data in experimental settings. Acetylcholine exerts its effects by binding to two distinct classes of receptors: nicotinic (nAChRs), which are ligand-gated ion channels, and muscarinic (mAChRs), which are G-protein-coupled receptors . Research utilizing this compound can help elucidate complex, multi-synaptic mechanisms, such as how acetylcholine acting at specific nAChR subtypes (e.g., α6-containing nAChRs) can regulate the release of other neurotransmitters like dopamine and GABA in key brain regions such as the nucleus accumbens . This product is intended for research purposes only. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16BrNO2 B1381008 Acetylcholine-D16 bromide CAS No. 347841-43-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,1,2,2-tetradeuterio-2-(2,2,2-trideuterioacetyl)oxyethyl]-tris(trideuteriomethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHGKSPCAMLJDC-ZHEXTGARSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Fidelity of Acetylcholine D16 Bromide

Strategies for Deuterium (B1214612) Incorporation into Acetylcholine (B1216132) Chemical Structures

The synthesis of deuterated acetylcholine analogs involves the strategic replacement of hydrogen atoms with deuterium. For partially deuterated versions like Acetylcholine-d4 bromide, a common method involves a quaternization-deuteration strategy. This process typically starts with the deuteration of the ethanolamine (B43304) backbone at specific positions using deuterium oxide (D₂O) under catalytic conditions. Subsequently, the deuterated intermediate undergoes quaternization with trimethylamine (B31210) in the presence of a bromide source. Alternative approaches include reacting ethylene (B1197577) oxide-d₄ directly with trimethylamine to form the deuterated choline (B1196258).

For the synthesis of the fully deuterated Acetylcholine-D16 bromide, where all 16 hydrogen atoms are replaced by deuterium, the isotopic substitution occurs at both the methyl groups of the trimethylammonium moiety and the acetyl group. vulcanchem.com This extensive deuteration provides a significant mass shift, which is highly advantageous for specific analytical techniques. The synthesis of such highly deuterated compounds often involves the use of deuterated precursors.

Assessment of Isotopic Enrichment and Purity in this compound

Ensuring high isotopic enrichment and chemical purity is critical for the utility of this compound as an internal standard and tracer. A combination of analytical techniques is employed to verify these parameters.

High-resolution mass spectrometry (HR-MS) is a primary tool for determining isotopic enrichment. rsc.org For deuterated acetylcholine analogs, the mass spectrum will show a characteristic mass shift compared to the non-deuterated compound. For instance, Acetylcholine-d4 bromide exhibits a mass shift of +4 Da. In the case of this compound, the expected mass shift would be +16 Da. The integration of the isotopic ion peaks in the mass spectrum allows for the calculation of the percentage of isotopic purity. rsc.org Commercially available this compound typically has an isotopic purity of 99 atom % D. lgcstandards.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique for assessing both isotopic purity and structural integrity. rsc.orgnih.gov In ¹H NMR, the absence of proton signals at the positions where deuterium has been incorporated confirms successful labeling. Furthermore, a combination of ¹H NMR and ²H NMR can provide a more accurate determination of isotopic abundance. nih.gov The chemical purity is also closely monitored, as impurities can interfere with the analysis. neofroxx.com Purification of the final product is often achieved through methods like recrystallization or preparative High-Performance Liquid Chromatography (HPLC).

Table 1: Analytical Techniques for Isotopic Purity Assessment

Analytical TechniqueInformation Provided
High-Resolution Mass Spectrometry (HR-MS)Determines isotopic enrichment by measuring the mass-to-charge ratio of the molecule and its isotopologues.
Nuclear Magnetic Resonance (NMR) SpectroscopyConfirms the position of deuterium labeling and assesses the overall structural integrity of the compound.

Structural Considerations for Deuteration in Cholinergic Research

The substitution of hydrogen with deuterium is considered a minor structural modification that generally does not significantly alter the fundamental chemical structure or biological activity of a molecule. acs.orgacs.org This principle is a key reason for the widespread use of deuterated compounds in biological research. Deuterated analogs like this compound are expected to retain the pharmacological activity of the parent compound, acting as agonists at both nicotinic and muscarinic acetylcholine receptors. vulcanchem.com

However, the increased mass of deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of reactions involving the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. researchgate.net This effect can be advantageous in drug development by potentially slowing down metabolic processes and improving the pharmacokinetic profile of a drug. nih.gov While the primary use of this compound is as a tracer and internal standard, the potential for altered metabolic stability due to the KIE is a relevant consideration in its application. medchemexpress.commedchemexpress.commedchemexpress.com The deuteration strategy can influence the molecule's metabolic fate, which can be a subject of investigation in its own right. nih.gov

Neurochemical and Neurophysiological Applications of Acetylcholine D16 Bromide

Investigations into Acetylcholine (B1216132) Biosynthesis Pathways

The synthesis of acetylcholine (ACh) is a critical process for cholinergic neurotransmission, involving several key components that have been elucidated in part through the use of isotopically labeled compounds like Acetylcholine-D16 bromide. wikipedia.orgsigmaaldrich.com The study of ACh biosynthesis often involves tracing the incorporation of labeled precursors into the final neurotransmitter molecule. researchgate.net

Choline (B1196258) Acetyltransferase (ChAT) Activity Dynamics

Choline acetyltransferase (ChAT) is the enzyme responsible for the synthesis of acetylcholine from choline and acetyl-CoA. wikipedia.orgwikipedia.org It is a key marker for cholinergic neurons. uth.edu Studies on ChAT activity dynamics can utilize deuterated substrates to measure the rate of acetylcholine synthesis under various conditions. By supplying this compound as an internal standard, researchers can accurately quantify the newly synthesized, non-labeled acetylcholine produced by ChAT. This helps in understanding how different factors, such as the availability of precursors or the presence of inhibitors, affect the efficiency of this crucial enzymatic step. sigmaaldrich.com The activity of ChAT is regulated by factors like precursor availability and product inhibition. sigmaaldrich.com

High-Affinity Choline Transporter (CHT1) Functionality

The high-affinity choline transporter (CHT1) is responsible for the reuptake of choline from the synaptic cleft into presynaptic neurons, a rate-limiting step in acetylcholine synthesis. nih.govnih.govuniprot.org The functionality of CHT1 is crucial for maintaining the supply of choline necessary for sustained acetylcholine production. nih.gov The use of isotopically labeled choline, or the analysis of acetylcholine pools in the presence of labeled standards like this compound, allows for detailed investigation of CHT1 kinetics and regulation. These studies help to understand how neuronal activity and various pharmacological agents modulate choline uptake, and consequently, acetylcholine synthesis. frontiersin.org The transporter is localized predominantly in intracellular organelles and moves to the plasma membrane upon neuronal activity. uniprot.org

Precursor Utilization and Acetyl Group Origin Studies

The acetyl group for acetylcholine synthesis is primarily derived from acetyl-CoA, which is produced from glucose and pyruvate (B1213749) within the mitochondria. nih.govpeirsoncenter.com Studies using isotopically labeled precursors, such as labeled glucose or pyruvate, in conjunction with mass spectrometric analysis, can trace the metabolic pathways leading to the formation of the acetyl moiety of acetylcholine. nih.gov In such experiments, this compound serves as an essential internal standard for the accurate quantification of the newly synthesized, isotopically labeled acetylcholine. This approach has been instrumental in confirming that pyruvate is a more significant precursor for the acetyl group of acetylcholine in brain slices compared to acetate (B1210297). nih.gov These studies have also provided evidence for the metabolic compartmentation of the acetyl-CoA pool used for acetylcholine synthesis. nih.gov

Examination of Acetylcholine Catabolism and Cholinesterase Activity

The breakdown of acetylcholine is as critical as its synthesis for the proper functioning of cholinergic synapses. This process is primarily carried out by cholinesterase enzymes.

Acetylcholinesterase (AChE) Hydrolysis Kinetics

Acetylcholinesterase (AChE) is the primary enzyme responsible for the rapid hydrolysis of acetylcholine into choline and acetate in the synaptic cleft, terminating the neurotransmitter's signal. wikipedia.orgnih.gov The kinetics of AChE are extremely fast. nih.gov The use of this compound in kinetic studies allows for the precise measurement of the rate of hydrolysis by AChE. By monitoring the disappearance of the deuterated substrate and the appearance of its degradation products, researchers can determine key kinetic parameters such as the Michaelis constant (K_M) and maximum velocity (V_max). nih.gov This information is vital for understanding the efficiency of AChE and for developing and evaluating the efficacy of AChE inhibitors, which are used in the treatment of various neurological disorders. mhanational.org

Below is a data table summarizing the kinetic parameters for the hydrolysis of acetylcholine by acetylcholinesterase.

ParameterValueDescription
k_cat/K_M >10^8 M⁻¹s⁻¹The second-order rate constant, indicating near-perfect catalytic efficiency limited by substrate diffusion. nih.govharvard.edu
Turnover Rate ~5,000 molecules/secondThe number of acetylcholine molecules hydrolyzed by a single AChE molecule per second. wikipedia.orgnih.gov

Metabolic Fates of Acetylcholine Degradation Products

The following table outlines the primary metabolic fates of acetylcholine degradation products.

Degradation ProductMetabolic FateKey Protein Involved
Choline Reuptake into the presynaptic neuron for reuse in acetylcholine synthesis. nih.govHigh-Affinity Choline Transporter (CHT1). nih.gov
Acetate Diffuses away from the synaptic cleft and can enter various metabolic pathways.Not applicable

Mechanisms of Acetylcholine Release and Reuptake in In Vitro Systems

In vitro models are critical for dissecting the molecular machinery that governs the lifecycle of neurotransmitters like acetylcholine. The use of tracers such as this compound enables researchers to follow the path of ACh from its synthesis to its release and subsequent breakdown, offering quantitative insights into these processes.

The packaging of acetylcholine into synaptic vesicles is a crucial step that determines the amount of neurotransmitter available for release. rupress.org Following synthesis from choline and acetyl-CoA by the enzyme choline acetyltransferase (ChAT), ACh is actively transported from the cytoplasm into synaptic vesicles. nih.govmdpi.com This process is mediated by the vesicular acetylcholine transporter (VAChT). nih.govbioscientifica.com

The transport mechanism is an active process driven by a proton electrochemical gradient (ΔµH+) generated by a vacuolar-type H+-ATPase (V-ATPase) on the vesicle membrane. nih.govpnas.orgtmc.edu The VAChT exchanges protons from within the vesicle for cytoplasmic acetylcholine. tmc.edu Studies using weak bases like ammonium (B1175870) chloride (NH4Cl) in ex vivo preparations of frog neuromuscular junctions have demonstrated that disrupting this proton gradient inhibits the loading of ACh into vesicles, thereby reducing the amount of neurotransmitter released upon stimulation. scielo.br

The contents of these vesicles, primarily ACh and ATP, are stored at high concentrations and are co-secreted during synaptic transmission. pnas.org Research on permeabilized cholinergic synaptic vesicles from Torpedo electric organs shows that only a small fraction of the vesicular ACh is immediately free for release when a fusion pore opens, suggesting the existence of an internal matrix that regulates neurotransmitter availability. pnas.org

Table 1: Key Proteins in Acetylcholine Vesicular Packaging

Protein Function Role in Cholinergic Transmission
Choline Acetyltransferase (ChAT) Synthesizes acetylcholine from choline and acetyl-CoA. nih.govmdpi.com Found specifically in cholinergic neurons, its activity is a rate-limiting step for ACh availability. nih.gov
Vesicular Acetylcholine Transporter (VAChT) Transports acetylcholine from the cytoplasm into synaptic vesicles. nih.govbioscientifica.com Essential for concentrating ACh within vesicles for quantal release; its gene is located within an intron of the ChAT gene, suggesting co-regulation. nih.gov

| Vacuolar-Type H+-ATPase (V-ATPase) | Creates a proton gradient across the vesicle membrane. pnas.orgtmc.edu | Provides the energy for VAChT to pump ACh into the vesicle against its concentration gradient. nih.govtmc.edu |

This table is generated based on information from multiple research findings.

The release of acetylcholine is not a static process; it is tightly regulated by presynaptic mechanisms to modulate synaptic strength. A primary form of this regulation is through presynaptic autoreceptors, which are receptors on the nerve terminal that respond to the neurotransmitter released by that same terminal. researchgate.net

In the cholinergic system, presynaptic muscarinic acetylcholine receptors play a significant role in modulating ACh release. tmc.edufrontiersin.org In vitro studies on rat brain slices, specifically examining corticothalamic synapses, have shown that the cholinergic agonist carbachol (B1668302) significantly reduces the amplitude of excitatory postsynaptic potentials (EPSPs). frontiersin.org This effect is consistent with a presynaptic mechanism, as it is associated with an increased trial-to-trial coefficient of variation and a higher failure rate of neurotransmitter release upon stimulation. frontiersin.org This indicates that the activation of presynaptic muscarinic receptors decreases the probability of ACh release. frontiersin.org This autoinhibition is a critical feedback loop that prevents excessive synaptic activity.

Furthermore, neuropeptides can act as modulators of cholinergic transmission. plos.org Studies in C. elegans have shown that neuropeptides released from dense core vesicles can regulate the amount of ACh packaged into synaptic vesicles, thereby influencing presynaptic output. plos.org

Table 2: Research Findings on Presynaptic Cholinergic Modulation in Rat Corticothalamic Slices

Condition Effect on EPSP Amplitude Inferred Mechanism
Control Baseline amplitude recorded. Normal probability of neurotransmitter release.
Carbachol (Muscarinic Agonist) Application Substantially decreased amplitude of evoked EPSPs. frontiersin.org Activation of presynaptic muscarinic receptors leads to a decreased probability of acetylcholine release. frontiersin.org

| Carbachol + Muscarinic Antagonist | Decreased amplitude effect is counteracted. frontiersin.org | Confirms the modulation is mediated by muscarinic receptors. frontiersin.org |

This table summarizes findings from an in vitro study on synaptic transmission. frontiersin.org

Role of Cholinergic Signaling in Neurotransmitter Modulation (Non-Human In Vitro/Ex Vivo)

Cholinergic signaling does not operate in isolation. Acetylcholine frequently modulates the release and activity of other key neurotransmitters, including dopamine (B1211576) and GABA. In vitro and ex vivo preparations are essential for elucidating the specific receptor interactions and circuit-level effects of these modulatory actions.

A significant interaction exists between the cholinergic and dopaminergic systems, particularly in brain regions associated with reward and motor control, such as the nucleus accumbens and striatum. biorxiv.orgnih.gov In vitro studies have long demonstrated that acetylcholine can directly trigger the release of dopamine. biorxiv.orgbiorxiv.org This occurs through the activation of nicotinic acetylcholine receptors (nAChRs) located on the axon terminals of dopamine neurons. biorxiv.orgbiorxiv.orgfrontiersin.org

Research using in vitro preparations from the rat neostriatum has shown that cholinergic agonists can evoke dopamine overflow. ox.ac.uk Cholinergic projections from brainstem nuclei, such as the pedunculopontine tegmental nucleus (PPTg), synapse onto dopamine neurons in the ventral tegmental area (VTA) and substantia nigra (SNc), modulating their firing patterns and subsequent dopamine release in forebrain structures. nih.govox.ac.uk This axo-axonic interaction provides a mechanism for rapid, localized cholinergic modulation of dopamine signaling, which is thought to be crucial for behaviors such as reward-seeking. biorxiv.orgbiorxiv.org In Parkinson's disease models, dopamine denervation leads to an increase in acetylcholine release in the striatum, highlighting the reciprocal nature of this interaction. frontiersin.org

The relationship between acetylcholine and gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, is multifaceted. Evidence from in vitro and anatomical studies indicates that some cholinergic neurons co-release GABA. nih.govelifesciences.org

Furthermore, cholinergic and GABAergic systems can cross-regulate each other's release. Presynaptic GABAB receptors can inhibit neurotransmitter release from cholinergic terminals, and conversely, activation of nAChRs can enhance the evoked release of GABA. nih.govnih.gov Studies in hypothalamic cultures have shown that in the absence of glutamate-mediated excitation, acetylcholine can become the major excitatory neurotransmitter, and its excitotoxic effects can be revealed by blocking GABAA receptors, demonstrating the critical role of GABA in balancing cholinergic excitation. jneurosci.org

Table 3: Summary of Acetylcholine (ACh) and GABA Interplay

Type of Interaction Description Functional Implication
Co-transmission Release of both ACh and GABA from the same cholinergic forebrain neurons. nih.govelifesciences.org Can either restrict excitation locally or contribute to broader circuit disinhibition. nih.govelifesciences.org
Presynaptic Modulation Presynaptic GABAB receptors can inhibit ACh release; nAChRs can enhance GABA release. nih.govnih.gov Provides reciprocal control, allowing for fine-tuning of synaptic transmission.
Segregation of Transmitters In some systems, like the rat superior cervical ganglia, ACh and GABA are segregated into separate varicosities of the same axon. frontiersin.org Allows for differential, target-specific signaling by the same neuron. frontiersin.org

| Homeostatic Plasticity | Chronic blockade of glutamate (B1630785) excitation in hypothalamic cultures leads to an upregulation of excitatory cholinergic transmission, which is balanced by GABA. jneurosci.org | Demonstrates a compensatory relationship where ACh can take over excitatory roles, with GABA providing necessary inhibition. jneurosci.org |

This table is generated based on information from multiple research findings.

Receptor Pharmacology and Binding Dynamics Utilizing Acetylcholine D16 Bromide

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Characterization

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. wikipedia.org They are pentameric structures assembled from a variety of subunits (α2–α10 and β2–β4 in neurons), and the specific subunit composition dictates the receptor's pharmacological and biophysical properties. nih.govfrontiersin.org The binding of an agonist like acetylcholine to the extracellular domain induces a conformational change that opens a central ion pore, permeable to cations such as Na+, K+, and in some cases, Ca2+. wikipedia.org

Ligand-Receptor Binding Kinetics in Non-Human Receptor Systems

The electric organ of the Torpedo ray is a rich source of muscle-type nAChRs, making it a classic non-human model system for studying ligand-receptor interactions. nih.gov Kinetic studies of acetylcholine binding to Torpedo californica membranes have revealed complex dissociation kinetics. acs.org Research using fluorescent acetylcholine analogs has allowed for the differentiation of binding characteristics at the two distinct agonist sites on the Torpedo receptor, the α-γ and α-δ interfaces. These studies showed that in the desensitized receptor state, acetylcholine and its analogs bind with different affinities and dissociate at different rates from these two sites. researchgate.net For instance, one study determined that the agonist dansyl-C6-choline binds with a higher affinity to the α-δ site (Kd = 3 nM) than to the α-γ site (Kd = 9 nM). researchgate.net The dissociation from the α-γ site was found to be 5-10 times faster than from the α-δ site. researchgate.net Furthermore, mutations of key tryptophan residues (γTrp-55 and δTrp-57) at these interfaces dramatically alter acetylcholine binding affinity, confirming their critical role in agonist binding and channel activation. nih.gov A mutation of γTrp-55 to leucine, for example, decreased acetylcholine binding affinity by approximately 7,000-fold. nih.gov

Table 1: Binding Characteristics of Acetylcholine Analogs at Torpedo californica nAChR Sites researchgate.net
Binding SiteLigandDissociation Constant (Kd)Relative Dissociation Rate
α-δ sitedansyl-C6-choline3 nMSlower
α-γ sitedansyl-C6-choline9 nM5-10x Faster

Receptor Subunit Specificity and Functional Selectivity

The diversity of nAChR subunits allows for the formation of numerous receptor subtypes with distinct pharmacological profiles. nih.gov In mammals, neuronal nAChRs are assembled from nine α-subunits (α2-α7, α9-α10) and three β-subunits (β2-β4). wikipedia.org The two most common subtypes in the mammalian brain are the heteromeric α4β2 and the homomeric α7 receptors. frontiersin.orgnih.gov

The agonist binding site is located at the interface between subunits. nih.gov For heteromeric receptors, this is typically at an α/β interface, while for homomeric α7 receptors, the sites are at the interface between two α7 subunits. nih.govnih.gov The specific subunits contributing to this interface determine the receptor's affinity and selectivity for ligands. For example, nicotine (B1678760) demonstrates a significantly higher affinity for the α4β2 nAChR subtype (Kd of ~1 nM) compared to the α7 nAChR subtype (Kd of ~4 µM). nih.gov Other subtypes, such as the α3β4* nAChRs found in the peripheral nervous system and specific brain regions, exhibit a low affinity for nicotine. nih.gov The identity of amino acid residues on the principal (or "positive") face of the binding pocket, contributed by the α subunit, generally determines ligand affinity, while residues on the complementary (or "negative") face, from the adjacent β or α subunit, influence ligand selectivity. nih.gov This subunit-dependent variation in pharmacology allows acetylcholine to elicit diverse functional responses in different neuronal circuits.

Table 2: Subunit Composition and Ligand Affinity of Major Neuronal nAChR Subtypes
nAChR SubtypeTypical CompositionBinding Site InterfaceRelative Nicotine AffinityReference
α4β2(α4)2(β2)3 or (α4)3(β2)2α4/β2High (nanomolar) nih.gov
α7(α7)5α7/α7Low (micromolar) nih.gov
α3β4e.g., (α3)2(β4)3α3/β4Low nih.gov

Structural Insights from Acetylcholine Binding Protein (AChBP) Analogs

Acetylcholine Binding Protein (AChBP), a soluble protein secreted by snails, is a functional and structural homolog of the extracellular ligand-binding domain of nAChRs. nih.govmdpi.com Its crystal structure, particularly when co-crystallized with ligands, provides a high-resolution model for the agonist binding site of nAChRs. mdpi.comnih.gov

The crystal structure of AChBP from Lymnaea stagnalis in complex with acetylcholine reveals that the binding site is a pocket located at the interface between two subunits. acs.org The interactions are characterized by contacts with an "aromatic box" formed by several conserved residues. acs.org On the principal side of the interface, key residues include Tyr89, Trp143, and Tyr185. acs.org A crucial interaction on the complementary side is a cation-π interaction between the quaternary ammonium (B1175870) group of acetylcholine and the indole (B1671886) ring of Trp53. acs.org Additionally, a water-mediated hydrogen bond connects acetylcholine to the backbone of Leu102 and Met114, anchoring the ligand to the complementary face. acs.org Mutagenesis studies on the corresponding tryptophan residue in the α4β2 nAChR confirmed that this residue is essential for a normal response to acetylcholine, validating the insights gained from the AChBP model. acs.org

Muscarinic Acetylcholine Receptor (mAChR) Investigations

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that mediate a wide range of cholinergic effects in the central and peripheral nervous systems. researchgate.netwikipedia.org There are five distinct subtypes, M1 through M5, which couple to different intracellular signaling pathways. wikipedia.org The M1, M3, and M5 subtypes typically couple to Gq/11 proteins to activate phospholipase C, while the M2 and M4 subtypes couple to Gi/o proteins to inhibit adenylyl cyclase. guidetopharmacology.org This differential coupling allows acetylcholine to produce varied physiological responses, from smooth muscle contraction and glandular secretion to modulation of heart rate and neuronal excitability. researchgate.netresearchgate.net

Receptor Binding Affinity Profiling in Non-Human Tissue/Cell Models

Determining the binding affinity of the endogenous agonist acetylcholine for each mAChR subtype is challenging due to the highly conserved nature of the orthosteric binding pocket. guidetopharmacology.org However, radioligand binding assays using cloned human receptors or non-human tissue preparations have provided valuable data. For example, in an assay using cloned human M1 mAChRs, acetylcholine was found to have a competitive binding affinity (Ki) of 59 µM. mdpi.com

Studies in rat brain, a common non-human model, have used subtype-specific antibodies to determine the relative abundance of different mAChR proteins. These immunoprecipitation studies revealed that m1, m2, and m4 proteins account for the vast majority of mAChR binding sites in the rat brain, with distinct regional distributions. nih.gov The m1 protein is abundant in the cortex and striatum, the m2 protein is found in the basal forebrain and acts as an autoreceptor on cholinergic neurons, and the m4 protein is enriched in the neostriatum. nih.gov While direct binding affinities for acetylcholine across all subtypes in rat brain are not consistently reported in a single study, the differential affinities of various antagonists are used to pharmacologically distinguish the subtypes present in specific tissues. wikipedia.org For instance, high-affinity agonist binding in the rat urinary bladder, as measured with carbachol (B1668302), correlated with the high relative levels of the M2 receptor subtype in that tissue. pnas.org

Table 3: Acetylcholine Binding Affinity and Distribution of mAChR Subtypes
Receptor SubtypeBinding Affinity (Ki) of AcetylcholineModel SystemPredominant Location in Rat Brain nih.govReference
M159 µMCloned human M1 receptorCortex, Striatum, Hippocampus mdpi.com
M2Data not available-Basal Forebrain, Brainstem (Autoreceptor)-
M3Data not available-Low abundance-
M4Data not available-Neostriatum, Olfactory Tubercle-
M5Data not available-Very low abundance-

Advanced Analytical and Quantitative Methodologies for Acetylcholine D16 Bromide

Mass Spectrometry-Based Quantification of Acetylcholine-D16 Bromide and its Metabolites

Mass spectrometry (MS) stands as a cornerstone for the sensitive and specific quantification of endogenous compounds and their stable isotope-labeled analogues. Its application in cholinergic research allows for the detailed investigation of acetylcholine (B1216132) metabolism and dynamics.

Application as an Internal Standard in Liquid Chromatography/Mass Spectrometry (LC/MS/MS) Assays

In quantitative bioanalysis, the use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample processing and instrument response. researchgate.net this compound, with its 16 deuterium (B1214612) atoms, serves as an excellent internal standard for the quantification of endogenous acetylcholine. When added to a biological sample at a known concentration, it co-elutes with the unlabeled acetylcholine during liquid chromatography but is distinguished by its higher mass in the mass spectrometer. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is a powerful technique for this purpose. The chromatographic step separates acetylcholine from other sample components, and the tandem mass spectrometry provides two layers of specificity, significantly reducing chemical noise. nih.gov Methods have been developed using various LC approaches, including hydrophilic interaction chromatography (HILIC) and reversed-phase ion-pairing chromatography, coupled with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.netthermofisher.com

The following table summarizes typical parameters for an LC/MS/MS method for acetylcholine quantification, where an internal standard like this compound would be employed.

ParameterDescriptionReference
Chromatography Hydrophilic Interaction Chromatography (HILIC) with a diol column nih.gov
Mobile Phase 20 mM ammonium (B1175870) formate (B1220265) (pH 3.3) and acetonitrile (B52724) (20:80) nih.gov
Ionization Electrospray Ionization (ESI) in positive ion mode nih.gov
Detection Selected Reaction Monitoring (SRM) researchgate.net
Limit of Detection As low as 0.02 nM (0.2 fmol on-column) for acetylcholine nih.gov

Pyrolysis-Gas Chromatography/Mass Spectrometry (GC/MS) for Acetylcholine Determination

Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is a robust method for the analysis of non-volatile compounds like acetylcholine. In this technique, the sample is heated to a high temperature in an inert atmosphere, causing thermal decomposition into smaller, volatile fragments in a reproducible manner. nih.govdocumentsdelivered.com These fragments are then separated by gas chromatography and identified by mass spectrometry.

This method has been successfully applied to the simultaneous measurement of endogenous acetylcholine and its stable isotopic variants in biological tissues, such as the brain. nih.gov The pyrolysis of acetylcholine yields characteristic fragments that can be monitored by the mass spectrometer. For this compound, the resulting deuterated fragments would have a distinct mass-to-charge ratio, allowing for its differentiation from the unlabeled neurotransmitter. The technique is noted for its specificity, simplicity, and rapid analysis time. nih.govdocumentsdelivered.com

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope dilution mass spectrometry (IDMS) is a definitive method for achieving the highest metrological quality in quantitative analysis. springernature.comnist.gov It allows for the absolute quantification of a substance in a sample by altering the natural isotopic composition of the analyte and measuring the resulting isotope ratio. springernature.com In the context of acetylcholine analysis, a known amount of a deuterated acetylcholine analogue, such as this compound, is added to the sample. nih.govnih.govresearchgate.net

After the labeled standard has equilibrated with the endogenous acetylcholine, the mixture is analyzed by mass spectrometry. The ratio of the signal intensity of the deuterated isotope to the non-deuterated isotope is measured. Since the amount of the added labeled standard is known, the concentration of the endogenous acetylcholine can be calculated with high accuracy. nih.govresearchgate.net This method effectively compensates for sample loss during preparation and variations in ionization efficiency in the mass spectrometer. nih.gov An LC-MS/MS method using a tetradeuterated analogue of acetylcholine (ACh-1,1,2,2-d(4)) as an internal standard has been developed for measuring acetylcholine in rat brain microdialysates, showcasing the power of this approach. nih.govresearchgate.net

Chromatographic Techniques in Cholinergic Research

Chromatography is an indispensable tool in cholinergic research, enabling the separation and purification of acetylcholine, its metabolites, and the proteins that interact with them from complex biological mixtures.

High-Performance Liquid Chromatography (HPLC) for Compound Detection

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation of water-soluble compounds like acetylcholine and its metabolites. mit.edunih.gov Various HPLC methods have been developed for this purpose, often preceding mass spectrometric detection. sielc.comnih.gov The choice of stationary and mobile phases is critical for achieving optimal separation.

Normal-phase HPLC on a silica (B1680970) column with a gradient of increasing polarity and ionic strength has been used to separate all major water-soluble choline (B1196258) metabolites, including acetylcholine. mit.edunih.gov Reversed-phase HPLC with ion-pairing reagents is another common approach. sielc.com The separation of acetylcholine from its precursor and primary metabolite, choline, is a key objective in these methods. sielc.com The ability to separate isotopologues, such as this compound from native acetylcholine, is also an important consideration in method development. researchgate.net

The following table provides an example of HPLC conditions for the separation of acetylcholine and related compounds.

ParameterDescriptionReference
Column Normal-phase silica mit.edunih.gov
Mobile Phase A Acetonitrile/water/ethyl alcohol/acetic acid/0.83 M sodium acetate (B1210297) (800/127/68/2/3), pH 3.6 mit.edunih.gov
Mobile Phase B Acetonitrile/water/ethyl alcohol/acetic acid/0.83 M sodium acetate (400/400/68/53/79), pH 3.6 mit.edunih.gov
Gradient Linear gradient from 0 to 100% buffer B mit.edunih.gov
Detection Coupled to mass spectrometry or other sensitive detectors nih.gov

Analytical Size Exclusion Chromatography for Receptor Protein Purification

Analytical size exclusion chromatography (SEC) is a powerful technique for the purification and characterization of proteins based on their hydrodynamic volume. nachrs.org In cholinergic research, SEC is a crucial step in the purification of acetylcholine receptors, which are large protein complexes embedded in cell membranes. nachrs.orgnih.govnih.gov

The purification of nicotinic acetylcholine receptors (nAChRs) often involves a multi-step process. nachrs.org An initial affinity chromatography step, which may utilize ligands that are analogues of acetylcholine, is used to capture the receptor from a solubilized membrane preparation. nih.govnih.gov This is followed by SEC to separate the receptor from other proteins and contaminants, as well as to remove any remaining lipids and detergents from the solubilization process. nachrs.org This final "polishing" step is critical for obtaining a pure and functionally active receptor preparation suitable for structural and functional studies. nachrs.org

Biosensor Development for Real-Time Acetylcholine Monitoring in Non-Human Systems

The real-time monitoring of acetylcholine (ACh) in non-human systems is critical for understanding the precise dynamics of cholinergic signaling in various physiological and pathological processes. mdpi.com Traditional methods like microdialysis followed by chromatographic analysis often lack the temporal resolution required to capture the rapid, transient nature of neurotransmitter release. nih.govnih.gov To address this, significant research has focused on developing advanced biosensors capable of detecting ACh with high sensitivity, selectivity, and spatiotemporal resolution directly in vivo and in vitro. mdpi.comrsc.orgtandfonline.com These technologies are broadly categorized into electrochemical and optical (fluorescent) biosensors.

Electrochemical Biosensors

Electrochemical biosensors have been extensively developed for neurotransmitter detection due to their high sensitivity, rapid response times, and suitability for miniaturization. mdpi.comtandfonline.comnih.gov For acetylcholine, which is not inherently electroactive, these sensors typically rely on an enzymatic approach. nih.gov

Principle of Operation: The most common strategy involves a bi-enzymatic system. tandfonline.com

Acetylcholinesterase (AChE) specifically hydrolyzes acetylcholine into choline and acetic acid. tandfonline.comnih.gov

Choline oxidase (ChOx) then catalyzes the oxidation of choline, producing betaine (B1666868) and hydrogen peroxide (H₂O₂). tandfonline.comresearchgate.net

The generated hydrogen peroxide is an electroactive species that can be detected amperometrically at an electrode surface. The resulting current is directly proportional to the concentration of ACh in the sample. tandfonline.com

Research Findings: Researchers have engineered various electrode modifications to enhance sensor performance. The use of nanomaterials like platinum nanoparticles and porous graphene oxide nanosheets has been shown to improve conductivity, sensitivity, and stability. mdpi.com One such biosensor demonstrated a very low detection limit of 0.001 µM and a rapid response time of 3 seconds. mdpi.com Another design, using a poly(m-phenylenediamine) film on a platinum-iridium wire, achieved a detection limit of 0.66 µM for ACh with a response time of less than one second, and was successfully used to measure endogenous ACh in the rat brain in vivo. researchgate.net

A different approach utilizes electrochemical impedance spectroscopy (EIS) with only the AChE enzyme. nih.gov In this label-free method, the binding of acetylcholine to the immobilized AChE on the electrode surface causes a change in impedance, which can be measured. nih.gov This design was shown to detect acetylcholine in complex environments like rat brain slurry and whole blood, indicating its potential for future in vivo applications. nih.gov

Table 1: Performance of Selected Electrochemical Biosensors for Acetylcholine Detection

Biosensor Type / Electrode ModificationDetection PrincipleLinear Range (µM)Limit of Detection (LOD) (µM)Response TimeTested SystemReference
AChE-ChOx / Pt Nanoparticles / Graphene OxideAmperometric (H₂O₂ detection)0.001–2000.0013 sHuman Serum mdpi.com
AChE-ChOx / Poly(m-phenylenediamine)Amperometric (H₂O₂ detection)Up to 1000.66<1 sRat Brain (in vivo) researchgate.net
AChE / Gold MicroelectrodeImpedimetric5.5–550Not ReportedNot ReportedRat Brain Slurry (ex vivo) nih.gov
AChE-ChOx / Cellulose Acetate Modified ElectrodeAmperometric (H₂O₂ detection)Not Reported0.11 ± 0.02<1 sRat Striatum (in vivo) maynoothuniversity.ie

Genetically Encoded Optical Biosensors

A revolutionary approach for monitoring neurotransmitters involves genetically encoded fluorescent indicators. nih.govjanelia.org These biosensors are proteins that can be introduced into specific cells or tissues in living organisms through genetic modification, allowing for cell-type-specific monitoring of ACh dynamics. nih.govbiorxiv.org

Principle of Operation: These sensors are often based on G-protein-coupled receptors (GPCRs). nih.govbiorxiv.org A muscarinic acetylcholine receptor is modified by inserting a circularly permutated green fluorescent protein (cpGFP) into one of its intracellular loops. biorxiv.org When acetylcholine binds to the receptor, it triggers a conformational change in the protein structure, which in turn alters the fluorescence intensity of the cpGFP. biorxiv.org This change in fluorescence can be imaged using advanced microscopy techniques like confocal or two-photon microscopy. nih.govresearchgate.net

Research Findings: Several families of genetically encoded ACh indicators (GACh) have been developed and validated in various non-human systems, including mice, fruit flies, and zebrafish. nih.govjanelia.org These sensors exhibit high sensitivity, specificity, and a robust signal-to-noise ratio suitable for monitoring both exogenous and endogenous ACh signals in vitro and in vivo. nih.govresearchgate.net For instance, the GACh2.0 sensor showed a significant fluorescence change in response to 100 µM of ACh. researchgate.net These tools have enabled researchers to study cholinergic transmission with unprecedented detail, revealing firing-pattern-dependent release and restricted volume transmission of acetylcholine in the brain. nih.govresearchgate.net Another sensor, iAChSnFR, based on a bacterial periplasmic binding protein, demonstrated large fluorescence changes and rapid kinetics, proving effective for in vivo ACh detection in mice, fish, flies, and worms. janelia.orgbiorxiv.org

Table 2: Characteristics of Genetically Encoded Acetylcholine Biosensors

Sensor NameBasisSignal TypeKey FeaturesValidated Non-Human SystemsReference
GACh SensorsG-protein-coupled receptor (GPCR)Fluorescence Intensity ChangeHigh sensitivity and specificity; suitable for in vitro and in vivo use.Mice, Drosophila (Fruit Fly) nih.govbiorxiv.orgresearchgate.net
iAChSnFRBacterial Periplasmic Binding ProteinFluorescence Intensity ChangeLarge fluorescence change, rapid kinetics, insensitive to most cholinergic drugs.Mice, Fish, Worms, Flies janelia.orgbiorxiv.org

Other Novel Biosensor Platforms

Beyond these primary categories, other innovative platforms are emerging. DNA-based enzymatic nanosensors have been developed for the quantitative detection of ACh in the peripheral nervous system of living mice. pnas.org These nanosensors use DNA as a scaffold, AChE as the recognition element, and a pH-sensitive fluorophore as the reporter. pnas.org The enzymatic breakdown of ACh by AChE causes a local pH change, which modulates the fluorophore's signal. pnas.org This method allowed for the sensitive detection of ACh release in the submandibular ganglia of mice with high spatial resolution. pnas.org

Cell-based biosensors, sometimes referred to as CNiFERs (cell-based neurotransmitter fluorescent engineered reporters), have also been used. nih.gov These involve using a separate cell line, engineered to express a specific receptor (e.g., muscarinic receptors) and a calcium indicator, which is placed near the tissue of interest. When the tissue releases ACh, it activates the receptors on the biosensor cells, leading to a calcium influx that is reported by a change in fluorescence. nih.gov This technique has been used to monitor ACh release in real-time from tissues like the human endocrine pancreas and in the brains of living rats. nih.gov

Preclinical Mechanistic and Physiological Studies in Animal Models Utilizing Acetylcholine D16 Bromide

In Vivo Microdialysis for Extracellular Acetylcholine (B1216132) Dynamics

In vivo microdialysis is a cornerstone technique for monitoring the real-time neurochemical environment of the brain in conscious animals. mdpi.com This method involves implanting a small probe with a semi-permeable membrane into a specific brain region. mdpi.com The probe is perfused with a physiological solution, allowing small molecules from the extracellular fluid, including neurotransmitters like acetylcholine (ACh), to diffuse across the membrane and be collected for analysis. mdpi.comnih.gov

This technique provides invaluable data on the release, degradation, and diffusion of ACh, reflecting the presynaptic component of cholinergic neurotransmission. nih.gov The concentration of ACh in the extracellular fluid is a direct indicator of the activity of cholinergic neurons. mdpi.com Studies have shown that extracellular ACh levels are highly dependent on neuronal electrical activity; the administration of tetrodotoxin, a blocker of voltage-gated sodium channels, can reduce ACh levels by over 95%. nih.gov

However, a significant challenge in measuring basal ACh is its rapid breakdown by the enzyme acetylcholinesterase. mdpi.com Consequently, many microdialysis studies have historically added an acetylcholinesterase inhibitor to the perfusion fluid to increase ACh concentrations to detectable levels. mdpi.comwsu.edu While effective, this artificial manipulation can alter the natural dynamics of the cholinergic system and confound the interpretation of drug effects. mdpi.com The development of highly sensitive analytical methods has increasingly allowed for the measurement of natural, un-manipulated ACh levels, which typically range from 0.1 to 3 nM in basal microdialysis samples. mdpi.com

Neuropharmacological Interventions and Cholinergic System Modulation in Rodent Models

Rodent models are fundamental to investigating the role of the cholinergic system in physiological processes and in diseases like Alzheimer's. nih.govmdpi.com These models, which can involve lesions of cholinergic pathways or genetic modifications, allow researchers to study how the cholinergic system impacts attention, learning, and memory. nih.govmdpi.com Neuropharmacological interventions in these models provide insights into the mechanisms of action of various compounds that target the cholinergic system. researchgate.net

Effects on Hippocampal Acetylcholine Levels

The hippocampus, a brain region critical for memory, receives significant cholinergic input and is a major focus of research. mdpi.com In vivo microdialysis is frequently used to assess how different pharmacological agents affect ACh release in the hippocampus of rodents. nih.govnih.gov

Studies have demonstrated that various compounds can modulate hippocampal ACh levels. For example, during experimentally induced seizures in rats, hippocampal ACh release can increase six- to eightfold, an effect that is attenuated by anti-seizure medications. d-nb.info Pharmacological agents that affect dopaminergic pathways can also modulate hippocampal ACh release, indicating a complex interplay between neurotransmitter systems. nih.gov For instance, systemic administration of nicotine (B1678760) has been shown to produce a significant, though dose-dependent, increase in hippocampal ACh levels in rats. nih.gov Conversely, other studies have shown that drugs like memantine (B1676192) can elevate hippocampal ACh, but this increase does not always directly correlate with improved cognitive performance in specific tasks. nih.gov

Interactive Table: Effects of Pharmacological Agents on Hippocampal Acetylcholine (ACh) Release in Rodent Models

Agent Class Effect on Hippocampal ACh Rodent Model Reference
Nicotine nAChR Agonist Increase Rat nih.gov
Mecamylamine nAChR Antagonist Attenuated nicotine-induced increase Rat nih.gov
Memantine NMDA Receptor Antagonist Increase Rat nih.gov
Donepezil Acetylcholinesterase Inhibitor Increase Rat nih.gov
Pilocarpine Muscarinic Agonist Massive Increase (during seizures) Rat d-nb.inforesearchgate.net
Valproic Acid Anti-seizure Drug Reduced seizure-induced increase Rat d-nb.inforesearchgate.net

Dopamine (B1211576) Release Regulation in Subcortical Regions

The cholinergic system exerts significant control over dopamine (DA) release in subcortical areas like the nucleus accumbens (NAc) and the dorsal striatum. pnas.orgnih.gov This interaction is crucial for motor control, reward, and motivation. pnas.org The primary source of ACh in these regions is from a small population of cells known as cholinergic interneurons (CINs). nih.govbiorxiv.org

Research shows that ACh can directly trigger DA release from the axonal terminals of dopamine neurons, a process independent of the firing of the dopamine neuron's cell body. biorxiv.org This is primarily mediated by ACh acting on nicotinic acetylcholine receptors (nAChRs) located on these dopamine axons. pnas.org However, muscarinic acetylcholine receptors (mAChRs) also play a complex modulatory role. pnas.org Studies have reported that different subtypes of mAChRs can either enhance or depress dopamine transmission. pnas.org In the nucleus accumbens, for example, activation of M5 muscarinic receptors appears to potentiate DA transmission, while M2 and M4 receptor activation can depress it. pnas.org This intricate local regulation highlights the reciprocal relationship between the cholinergic and dopaminergic systems. nih.govbiorxiv.org

Interactive Table: Cholinergic Receptor Influence on Dopamine (DA) Release in Subcortical Regions

Receptor Type Receptor Subtype(s) Effect on DA Release Brain Region Reference
Nicotinic (nAChR) α6-containing Can drive DA release Nucleus Accumbens biorxiv.org
Muscarinic (mAChR) M5 Potentiation Nucleus Accumbens pnas.org
Muscarinic (mAChR) M2, M4 Depression Nucleus Accumbens pnas.org
Nicotinic (nAChR) General Facilitates DA release Striatum pnas.org
Dopamine (D2R) D2 Inhibits CINs, thus reducing ACh modulation Striatum biorxiv.org

Investigation of Non-Neuronal Cholinergic Systems in Peripheral Tissues

Beyond its well-known role as a neurotransmitter, acetylcholine and its associated machinery—including synthesizing enzymes, transporters, and receptors—are present in a wide array of non-neuronal cells and tissues. jst.go.jpkarger.com This "non-neuronal cholinergic system" has been identified in epithelial cells, endothelial cells, immune cells, and reproductive tissues, among others. jst.go.jpkarger.commdpi.com

In these peripheral tissues, ACh is not acting as a classical neurotransmitter but rather as a local signaling molecule, or "cytotransmitter," that regulates fundamental cellular processes in an autocrine (acting on the same cell) or paracrine (acting on nearby cells) fashion. karger.comresearchgate.net These processes include cell growth, differentiation, migration, and immune responses. karger.com For example, non-neuronal ACh released from epithelial cells can help maintain cellular homeostasis and modulate the activity of inflammatory cells. researchgate.net The components of this system, such as choline (B1196258) acetyltransferase (ChAT) for synthesis and both nicotinic and muscarinic receptors for signaling, are expressed by various immune cells, including lymphocytes and macrophages. jst.go.jpmdpi.com This discovery has opened up new avenues for understanding how the body regulates local inflammation and tissue function. researchgate.net

Interactive Table: Components of the Non-Neuronal Cholinergic System in Various Tissues

Cell/Tissue Type ACh Synthesis (ChAT) Nicotinic Receptors (nAChR) Muscarinic Receptors (mAChR) Reference
Immune Cells (e.g., Lymphocytes, Macrophages) Yes Yes (e.g., α7) Yes jst.go.jpmdpi.com
Epithelial Cells (e.g., Airway, Skin) Yes Yes Yes jst.go.jpresearchgate.netresearchgate.net
Endothelial Cells Yes Yes Yes researchgate.net
Placenta Yes Yes Yes karger.com
Ovarian Granulosa Cells Yes Not specified Yes karger.com

Cholinergic Anti-inflammatory Pathway Research in Animal Models

A critical function of the non-neuronal cholinergic system is the "cholinergic anti-inflammatory pathway." This is a neuro-immune reflex mechanism where the nervous system modulates the body's inflammatory response. nih.govjci.org The pathway is primarily mediated by the vagus nerve, which, when stimulated, releases acetylcholine. nih.gov This ACh then acts on α7 nicotinic acetylcholine receptors (α7nAChR) expressed on the surface of immune cells, particularly macrophages. jci.orgplos.org This interaction inhibits the production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov

The efficacy of this pathway has been demonstrated in a variety of animal models of inflammatory diseases. jci.org For instance, in rodent models of sepsis, stimulating the vagus nerve or administering α7nAChR agonists like nicotine can suppress cytokine release and protect against lethality. nih.govjci.org Similarly, studies in a rat model of collagen-induced arthritis showed that electrical neurostimulation of the vagus nerve significantly reduced joint swelling and tissue damage. plos.org In a murine model of viral myocarditis, treatment with nicotine improved survival and attenuated heart muscle lesions by downregulating inflammatory cytokines, an effect that was reversed by an α7nAChR antagonist. plos.org These preclinical findings highlight the therapeutic potential of targeting the cholinergic anti-inflammatory pathway to treat diseases characterized by excessive inflammation. nih.govplos.org

Interactive Table: Findings from Cholinergic Anti-inflammatory Pathway (CAIP) Modulation in Animal Models

Disease Model Animal Intervention Key Findings Reference
Endotoxemia / Sepsis Mouse/Rat Vagus nerve stimulation or Nicotine (α7 agonist) Reduced TNF-α and other cytokines; improved survival. nih.govjci.orgnih.gov
Collagen-Induced Arthritis Rat Electrical vagus nerve stimulation Reduced joint swelling and histological signs of arthritis. plos.org
Viral Myocarditis Mouse Nicotine (α7 agonist) Improved survival; attenuated myocardial lesions; reduced TNF-α and IL-6. plos.org
Viral Myocarditis Mouse Methyllycaconitine (α7 antagonist) Aggravated myocardial lesions; increased TNF-α and IL-6. plos.org
Hemorrhagic Shock Rat Adrenocorticotropic hormone (ACTH) to increase vagus activity Suppressed cytokine-mediated damage. jci.org

Q & A

Q. Table 1. Comparative Properties of Acetylcholine Bromide Isotopologs

PropertyAcetylcholine BromideAcetylcholine-D13 BromideThis compound
CAS Number66-23-993449-31-1242.20
Molecular FormulaC7H16BrNO2C7H3BrD13NO2C7BrD16NO2
Isotopic PurityN/A≥99 atom% D13≥99 atom% D16
Melting Point (°C)140–143140–143140–143
Key ApplicationsCholinergic studiesMS internal standardHigh-precision tracer
Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetylcholine-D16 bromide
Reactant of Route 2
Reactant of Route 2
Acetylcholine-D16 bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.